

What is Lumifor/Lumiphore technology?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lumifor*

Cat. No.: *B1166781*

[Get Quote](#)

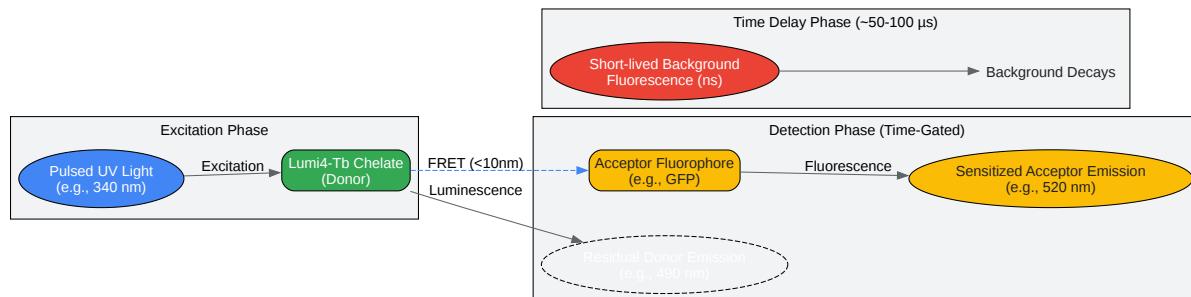
An In-depth Technical Guide to **Lumifor/Lumiphore** Technology for Researchers, Scientists, and Drug Development Professionals

Introduction to Lumiphore Technology

Lumiphore, Inc. has developed a proprietary technology centered around novel macrocyclic bi-functional chelators (mBFCs) designed for advanced applications in drug discovery, diagnostics, and the burgeoning field of targeted radiotheranostics.^{[1][2]} This technology leverages the unique photophysical properties of lanthanide metals, such as Terbium (Tb) and Europium (Eu), and the versatile coordination chemistry of radionuclides to create highly sensitive and stable molecular probes. The core of the technology lies in the design of these mBFCs, which are derived from nature's own metal-scavenging molecules, siderophores.^[3] This foundation provides a robust framework for chelating metal ions with exceptional stability and efficiency, forming the basis for Lumiphore's two primary application platforms: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for diagnostic and screening assays, and Targeted Radiotheranostics (TRT) for cancer imaging and therapy.^{[1][3]}

The company has developed specific chelators, such as the hydroxyisophthalamide (IAM)-based Lumi4®-Tb for terbium and the 1-hydroxypyridin-2-one (1,2-HOPO)-based Lumi804 for europium and various radiometals like Lutetium-177 (Lu-177), Zirconium-89 (Zr-89), and Thorium-227 (Th-227).^{[4][5]} These chelators are engineered to not only securely bind the metal ion but also to act as an "antenna," efficiently absorbing light and transferring that energy to the lanthanide, resulting in bright, long-lived luminescence.^[6]

Core Mechanism: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)


The diagnostic and drug discovery applications of Lumiphore technology are predominantly based on the principles of TR-FRET. This technique offers a significant advantage over conventional FRET by utilizing the long luminescence lifetime of lanthanide donor fluorophores.

The Principle of TR-FRET:

- **Excitation:** A lanthanide chelate (the donor, e.g., Lumi4-Tb) is excited using a pulsed light source, typically in the UV range (e.g., 340 nm).[3]
- **Long-Lived Emission:** Unlike standard organic fluorophores that emit light for nanoseconds, lanthanides exhibit luminescence lifetimes on the order of milliseconds.[7][8][9]
- **Time-Gated Detection:** This long lifetime allows for "time-gated" or "time-resolved" detection. After the initial excitation pulse, there is a delay (typically 50-100 microseconds) before the emission signal is measured.[7][8][10] During this delay, short-lived background fluorescence from auto-fluorescent compounds, proteins, and scattered light decays completely.[11][12]
- **Energy Transfer:** If a suitable acceptor fluorophore (e.g., fluorescein, GFP, or a red acceptor like Cy5) is in close proximity (typically <10 nm) to the lanthanide donor, the excited donor can transfer its energy to the acceptor.[7]
- **Sensitized Emission:** The acceptor then emits this energy as light at its characteristic longer wavelength. This sensitized emission also inherits the long decay time of the donor.[13]
- **Ratiometric Measurement:** The assay signal is typically calculated as a ratio of the acceptor's emission to the donor's residual emission, which corrects for variations in assay volume and quenching effects.[7]

This process results in a very high signal-to-noise ratio, making TR-FRET assays exceptionally sensitive and robust, ideal for high-throughput screening (HTS).[6][11]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: The principle of Time-Resolved FRET using a Lumiphore lanthanide donor.

Quantitative Data: Photophysical Properties

The performance of Lumiphore's reagents is defined by their quantitative photophysical properties. The high extinction coefficients, quantum yields, and long luminescence lifetimes are critical for the sensitivity of TR-FRET assays.

Parameter	Lumi4®-Tb	Lumi804-Eu	Unit	Reference(s)
Associated Lanthanide	Terbium (Tb ³⁺)	Europium (Eu ³⁺)	-	[4]
Excitation Max (approx.)	~354-365	~300-400	nm	[1][14]
Emission Peaks	490, 548, 587, 621	613	nm	[6][14]
Luminescence Lifetime (τ)	~2.3 - 2.7	716	ms / μ s	[1][14]
Quantum Yield (Φ)	0.59 (59%)	Approaching 0.30 (30%)	-	[1][4]
Molar Extinction Coeff. (ϵ)	~26,000	Not specified	M ⁻¹ cm ⁻¹	[1]
FRET Efficiency (to GFP)	~67%	Not applicable	%	[1]

Experimental Protocols

While specific protocols are assay-dependent, the following provides a generalized methodology for a TR-FRET binding assay and a radiolabeling procedure using Lumiphore's chelation technology.

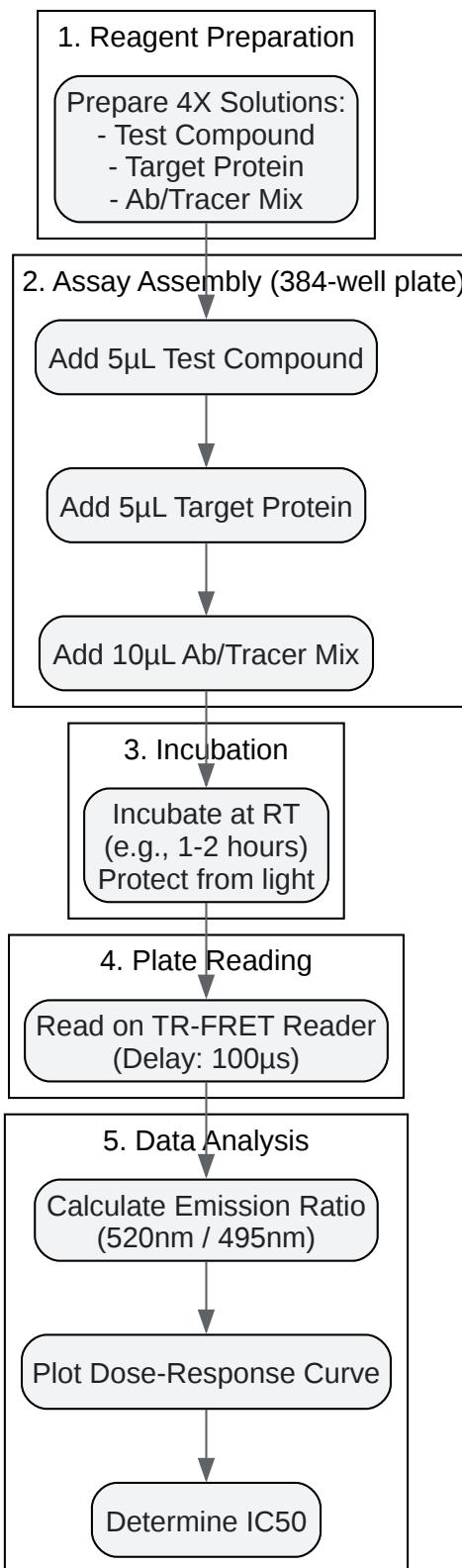
Protocol 1: General TR-FRET Immunoassay

This protocol describes a homogenous "mix-and-read" competitive binding assay, a common application in drug discovery.

Objective: To measure the binding of a small molecule inhibitor to a target protein.

Materials:

- Target Protein (e.g., GST-tagged kinase)


- Lumi4-Tb labeled anti-GST antibody (Donor)
- Fluorescein-labeled tracer ligand that binds the target protein (Acceptor)
- Test compounds/inhibitors
- Assay Buffer (e.g., TR-FRET PPAR Assay Buffer)
- 384-well low-volume microplate
- TR-FRET compatible plate reader

Methodology:

- Reagent Preparation:
 - Prepare a 4X solution of the Target Protein in assay buffer.
 - Prepare a 4X solution of the test compounds at various concentrations.
 - Prepare a 4X solution containing the Lumi4-Tb anti-GST antibody and the fluorescein-labeled tracer. The optimal concentrations must be determined empirically through titration experiments.
- Assay Procedure (for a 20 μ L final volume):
 - Add 5 μ L of the 4X test compound solution to the wells of the 384-well plate.
 - Add 5 μ L of the 4X Target Protein solution to each well.
 - Add 10 μ L of the 4X antibody/tracer mixture to each well.
 - Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET-enabled microplate reader.

- Instrument Settings (Typical for Terbium-Fluorescein):
 - Excitation Wavelength: 340 nm
 - Emission Wavelength 1 (Acceptor): 520 nm
 - Emission Wavelength 2 (Donor): 495 nm
 - Delay Time: 100 μ s
 - Integration Time: 200-400 μ s
- Data Analysis:
 - Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 1000.
 - Plot the TR-FRET ratio against the concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a competitive TR-FRET binding assay.

Application in Targeted Radiotheranostics

A key innovation of Lumiphore is the use of a single mBFC, Lumi804, for both PET imaging and targeted radiotherapy.[\[15\]](#)[\[16\]](#) This "theranostic" approach allows for patient diagnosis, dosimetry calculations, and therapy using the same targeting molecule and chelator, simply by swapping the chelated radiometal.[\[3\]](#)

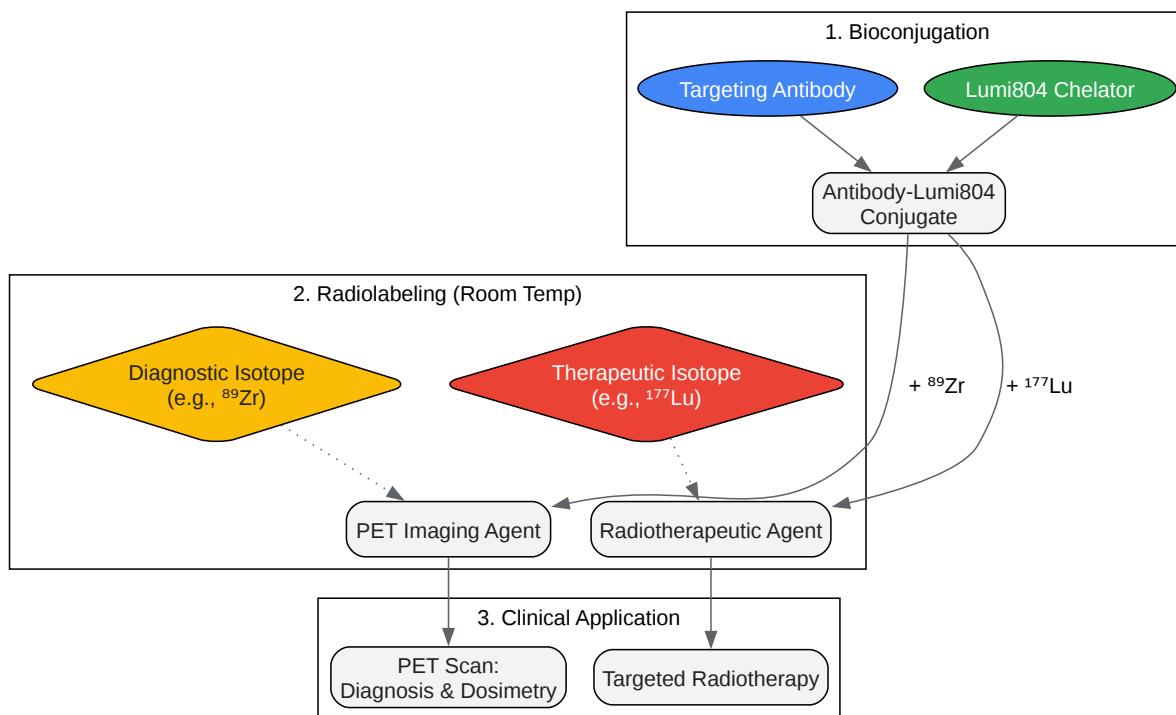
- For Imaging (PET): Lumi804 is chelated with a positron-emitter like Zirconium-89 (^{89}Zr).
- For Therapy: The same Lumi804-conjugated targeting molecule is chelated with a therapeutic radionuclide like Lutetium-177 (^{177}Lu) or Thorium-227 (^{227}Th).[\[5\]](#)

A significant advantage of the Lumi804 chelator is its ability to perform radiolabeling under mild conditions (room temperature), which is crucial for preserving the integrity of sensitive biological targeting vectors like antibodies.[\[2\]](#)[\[16\]](#)

Protocol 2: General Radiolabeling of an Antibody with Lumi804

Objective: To radiolabel an antibody-Lumi804 conjugate with ^{177}Lu for therapeutic use.

Materials:


- Antibody conjugated with Lumi804 (e.g., Ca-Lumi804-aCD11b)
- $^{177}\text{LuCl}_3$ in HCl solution
- Ammonium acetate buffer (or similar, pH ~7)
- Metal-free water and reaction vials
- Size-exclusion chromatography (SEC-HPLC) system for quality control

Methodology:

- Preparation:
 - In a metal-free microcentrifuge tube, add the antibody-Lumi804 conjugate solution.

- Add the appropriate volume of buffer to adjust the pH to the optimal range for labeling (typically pH 6.5-7.5).
- Radiolabeling Reaction:
 - Add the desired amount of $^{177}\text{LuCl}_3$ solution to the antibody-chelator mixture.
 - Incubate the reaction at ambient temperature (room temperature) for 30-60 minutes.[16]
[17] Gentle mixing may be applied. Unlike DOTA chelation, heating is not required.[17]
- Quality Control:
 - After incubation, determine the radiochemical yield and purity using SEC-HPLC with a radioactivity detector.[18]
 - Quantitative labeling (>99% radiochemical yield) is often achieved without the need for further purification.[17][18]
- Purification (if necessary):
 - If unchelated radionuclide is present, the radiolabeled antibody can be purified using a size-exclusion spin column.

Theranostic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: The theranostic concept using a single Lumi804-antibody conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumiphore [lumiphore.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Lumiphore [lumiphore.com]
- 5. Lumiphore [lumiphore.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Possibility of Long-Wavelength Long-Lifetime High-Quantum-Yield Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synoligo.com [synoligo.com]
- 15. Chemistry, Probes, & Molecular Therapy (CPMT): "Lumi804, a novel bifunctional chelator for targeted PET imaging and radiotherapy" | UCSF Radiology [radiology.ucsf.edu]
- 16. Novel theranostic agent for PET imaging and targeted radiopharmaceutical therapy of tumour-infiltrating immune cells in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is Lumifor/Lumiphore technology?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166781#what-is-lumifor-lumiphore-technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com